N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
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Overview
Description
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C13H12ClNO3S and a molecular weight of 297.76 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide typically involves the reaction of 5-chloro-2-phenoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including alkane sulfonanilides.
Biology: This compound is utilized in biochemical research, particularly in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
- N-(4-chloro-2-phenoxyphenyl)methanesulfonamide
- N-(5-bromo-2-phenoxyphenyl)methanesulfonamide
- N-(5-chloro-2-phenoxyphenyl)ethanesulfonamide
These compounds share similar structural features but differ in their substituents or functional groups, which can affect their chemical properties and biological activities. This compound is unique due to its specific combination of a chloro and phenoxy group, which contributes to its distinct reactivity and applications .
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIRUZRHOISJLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359562 |
Source
|
Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55688-33-0 |
Source
|
Record name | N-(5-chloro-2-phenoxyphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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